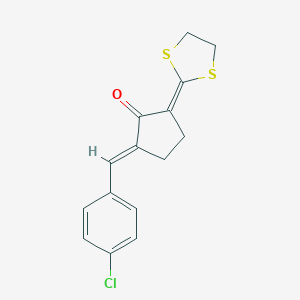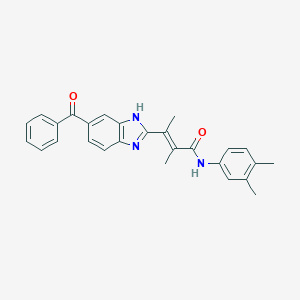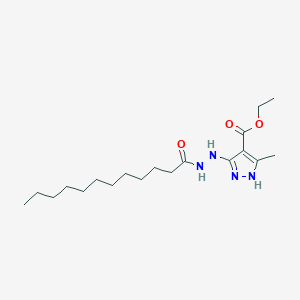
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone, also known as E/Z-3-(4-chlorobenzylidene)-7,7-dimethyl-2-thioxo-2,3-dihydro-1H-cyclopenta[b]thiophene-5-carboxylic acid, is a synthetic compound with potential applications in scientific research.
作用机制
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the target molecule, potentially altering its biological activity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone. However, studies have shown that it has potential anti-inflammatory and anticancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone in lab experiments include its high purity and stability, which make it suitable for use in a wide range of reactions. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone. These include:
1. Further investigation of its mechanism of action and potential biological activities.
2. Synthesis of novel derivatives with improved solubility and biological activity.
3. Development of new catalysts for organic reactions using this compound as a ligand.
4. Investigation of its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases.
5. Exploration of its potential as a fluorescent probe for the detection of thiols and amines in biological systems.
Conclusion
In conclusion, 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
合成方法
The synthesis of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone involves the condensation reaction of 4-chlorobenzaldehyde and 1,3-dithiol-2-one with cyclopentanone in the presence of an acid catalyst. The resulting compound is then purified through recrystallization to obtain a white solid with a melting point of 220-222°C.
科学研究应用
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds with potential biological activities. Additionally, it can be used as a ligand in the coordination chemistry of transition metals, which can lead to the development of new catalysts for organic reactions.
属性
分子式 |
C15H13ClOS2 |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
(2E)-2-[(4-chlorophenyl)methylidene]-5-(1,3-dithiolan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H13ClOS2/c16-12-4-1-10(2-5-12)9-11-3-6-13(14(11)17)15-18-7-8-19-15/h1-2,4-5,9H,3,6-8H2/b11-9+ |
InChI 键 |
HGAWOJUPFOXNAN-PKNBQFBNSA-N |
手性 SMILES |
C\1CC(=C2SCCS2)C(=O)/C1=C/C3=CC=C(C=C3)Cl |
SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)Cl |
规范 SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)